molecular formula C14H18ClNO4S B12691744 Carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl 1-methylethyl ester CAS No. 165549-91-7

Carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl 1-methylethyl ester

Cat. No.: B12691744
CAS No.: 165549-91-7
M. Wt: 331.8 g/mol
InChI Key: AQSIBZSWJPOYIN-UHFFFAOYSA-N
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Description

Carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl 1-methylethyl ester is a complex organic compound with the molecular formula C14H18ClNO4S. This compound is known for its unique chemical structure, which includes a chlorinated phenyl ring, a thioxomethyl group, and an ester linkage. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl 1-methylethyl ester involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrophenol with isopropyl chloroformate in the presence of a base to form the corresponding carbonate ester. This intermediate is then reacted with 1-methylethyl thioxomethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl 1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl 1-methylethyl ester is utilized in several scientific fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl 1-methylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thioxomethyl group is particularly important for its reactivity and ability to form covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl methyl ester
  • Carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl ethyl ester

Uniqueness

Compared to similar compounds, carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl 1-methylethyl ester has a unique combination of functional groups that confer specific chemical reactivity and biological activity. The presence of the isopropyl ester group enhances its solubility and stability, making it more suitable for certain applications .

Properties

CAS No.

165549-91-7

Molecular Formula

C14H18ClNO4S

Molecular Weight

331.8 g/mol

IUPAC Name

[2-chloro-5-(propan-2-yloxycarbothioylamino)phenyl] propan-2-yl carbonate

InChI

InChI=1S/C14H18ClNO4S/c1-8(2)18-13(21)16-10-5-6-11(15)12(7-10)20-14(17)19-9(3)4/h5-9H,1-4H3,(H,16,21)

InChI Key

AQSIBZSWJPOYIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)OC(=O)OC(C)C

Origin of Product

United States

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